molecular formula C12H14ClN B2525236 [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride CAS No. 2287302-57-0

[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride

Cat. No.: B2525236
CAS No.: 2287302-57-0
M. Wt: 207.7
InChI Key: NYEKVJLGFLBJLB-UHFFFAOYSA-N
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Description

[4-(2-Cyclopropylethynyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropylethynyl group (-C≡C-C3H5) attached to the para position of the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

[4-(2-cyclopropylethynyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10;/h5-8,10H,1-2,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEKVJLGFLBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride typically involves the reaction of 4-bromo-2-cyclopropylethynylbenzene with methanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine

In medicine, [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Trends

  • NMR Data Insights : shows that substituents like furan or thiophene (e.g., 2m, 2l) induce distinct 1H NMR shifts (δ 6.8–7.5 ppm for aromatic protons), suggesting cyclopropylethynyl’s sp-hybridized carbons would deshield adjacent protons comparably .
  • Industrial Relevance : Sertraline hydrochloride (), though structurally distinct, highlights the importance of stereoselective synthesis in hydrochloride salts—a consideration for optimizing [4-(2-Cyclopropylethynyl)phenyl]methanamine production.

Biological Activity

[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an ethynyl chain and a phenyl ring, contributing to its unique biological profile. The hydrochloride salt form enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride exhibit significant antimicrobial activity. For instance, phenylthiazoles with alkynyl side chains have shown effectiveness against multidrug-resistant bacteria, including MRSA, at low concentrations (as low as 0.5 μg/mL) by interfering with bacterial cell wall synthesis . These findings suggest that the compound may possess similar properties due to structural similarities.

Anticancer Activity

The compound's structural motifs may also contribute to anticancer activity. Studies have demonstrated that alkynyl-containing compounds can inhibit cancer cell proliferation by modulating specific signaling pathways. For example, phenylthiazoles have been reported to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell growth .

The mechanisms underlying the biological activities of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : Similar compounds have shown selectivity for serotonin receptors, which could indicate potential neuropharmacological effects .
  • Cell Signaling Interference : The ability to interfere with cell signaling pathways is crucial for both antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

A study investigating the efficacy of phenylthiazoles against MRSA demonstrated that derivatives incorporating cyclopropyl groups maintained or enhanced antibacterial activity compared to their linear counterparts. The cyclopropyl derivative exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundStructureMIC (μg/mL)Activity
5Phenylthiazole1Bactericidal
6Cyclohexyl derivative2Bactericidal
9Cyclopropyl derivative2Bactericidal

Study 2: Anticancer Potential

Another study focused on the anticancer properties of similar alkynyl-containing compounds, highlighting their ability to induce apoptosis in various cancer cell lines. The mechanism involved the inhibition of specific kinases responsible for cell cycle progression .

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